Product packaging for Phenethyl 4-hydroxybenzoate(Cat. No.:CAS No. 83936-28-1)

Phenethyl 4-hydroxybenzoate

Cat. No.: B183821
CAS No.: 83936-28-1
M. Wt: 242.27 g/mol
InChI Key: PVOSMOVHDHSYCE-UHFFFAOYSA-N
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Description

Overview of Phenethyl 4-hydroxybenzoate (B8730719) in Academic Literature

Phenethyl 4-hydroxybenzoate has been identified as a naturally occurring compound, notably in propolis, a resinous mixture produced by honeybees. researchgate.netmdpi.com Propolis has a long history of use in traditional medicine, and modern research has focused on identifying its bioactive constituents. The presence of this compound in propolis has spurred interest in its individual biological properties. researchgate.net

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with phenethyl alcohol. ontosight.ai This straightforward synthetic route allows for its production for research purposes, facilitating studies into its chemical and biological characteristics.

Interdisciplinary Research Significance of this compound

The study of this compound is inherently interdisciplinary. Organic chemists are interested in its synthesis and the development of related derivatives. ontosight.ai Natural product chemists focus on its isolation from natural sources like propolis and the elucidation of its biosynthetic pathways. researchgate.netmdpi.com

Furthermore, its potential biological activities place it at the intersection of microbiology, pharmacology, and medicinal chemistry. Researchers are exploring its antimicrobial, antioxidant, and anti-inflammatory properties, which could have implications for the development of new therapeutic agents or preservatives. ontosight.aibiosynth.com Its use as a preservative in cosmetics and food products also connects its study to the fields of food science and dermatology. smujo.idnih.gov

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the current scientific understanding of this compound based on academic literature. It will detail its known biological activities, supported by available research data. The objective is to present a focused and scientifically accurate account of this compound, adhering strictly to the outlined topics of its academic and research context.

Detailed Research Findings

The following sections delve into the specific biological activities of this compound that have been investigated in academic research.

Antimicrobial Activity

Research has indicated that this compound exhibits selective antimicrobial properties. It has been found to inhibit the growth of certain Gram-positive bacteria while showing no activity against the tested Gram-negative bacteria. biosynth.com

MicroorganismActivity
Streptococcus pyogenesInhibits growth biosynth.com
Staphylococcus aureusInhibits growth biosynth.com
Pseudomonas aeruginosaInhibits growth biosynth.com
Escherichia coliNo inhibition observed biosynth.com
Klebsiella pneumoniaeNo inhibition observed biosynth.com

Antioxidant Activity

The antioxidant potential of this compound is an area of active investigation, largely based on the known antioxidant properties of its parent compound, 4-hydroxybenzoic acid, and other related phenolic compounds. ontosight.ai The phenolic hydroxyl group in its structure is key to its ability to scavenge free radicals. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general antioxidant mechanism for 4-hydroxybenzoates involves donating a hydrogen atom to stabilize free radicals.

Anti-inflammatory Activity

Similar to its antioxidant properties, the anti-inflammatory effects of this compound are inferred from studies on its structural components and related molecules. ontosight.ai 4-hydroxybenzoic acid has been shown to exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation. It can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Research into the specific anti-inflammatory mechanisms of this compound is an emerging area of interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B183821 Phenethyl 4-hydroxybenzoate CAS No. 83936-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOSMOVHDHSYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475081
Record name Phenethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-28-1
Record name Phenethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenethyl 4 Hydroxybenzoate and Its Structural Analogs

Conventional Esterification Routes to 4-Hydroxybenzoate (B8730719) Esters

The most fundamental and widely practiced method for synthesizing esters, including phenethyl 4-hydroxybenzoate, is through the esterification of a carboxylic acid with an alcohol. ontosight.aiiajpr.com This reaction is typically catalyzed by a strong acid.

The Fischer-Speier esterification, first detailed in 1895, remains a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.commdpi.com The subsequent elimination of a water molecule yields the desired ester. masterorganicchemistry.com To favor the formation of the product, a large excess of the alcohol is often used, or the water is removed as it is formed. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 4-hydroxybenzoate esters, 4-hydroxybenzoic acid is reacted with the corresponding alcohol. chemcess.com In the case of this compound, this involves the reaction of 4-hydroxybenzoic acid with phenethyl alcohol. ontosight.ai Common acid catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is typically conducted by refluxing the mixture, often for several hours. wikipedia.org For instance, the synthesis of methyl 4-hydroxybenzoate involves refluxing 4-hydroxybenzoic acid in methanol (B129727) with concentrated sulfuric acid for two hours. nih.gov

While effective, these conventional methods can sometimes be limited, especially with more complex molecules where steric hindrance or the presence of other sensitive functional groups can lead to lower yields or undesired side reactions. ias.ac.in

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles, microwave-assisted synthesis, and biocatalysis for the production of this compound and related compounds.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. chemmethod.com In the context of ester synthesis, this often involves replacing traditional acid catalysts with solid acid catalysts, which are more easily separated from the reaction mixture and can often be reused. One such example is the use of dried Dowex H+ resin, which has been successfully employed for the esterification of 4-hydroxybenzoic acid. nih.govacs.org While the reaction to produce ethyl 4-hydroxybenzoate required a longer reflux time of 72 hours to achieve high conversion, this method offers a more environmentally benign alternative to homogeneous acid catalysts. nih.govacs.org Another green approach involves using water as a solvent, which is a significant improvement over volatile organic solvents. chemmethod.comchemmethod.com

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemmethod.compharmacophorejournal.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes. chemmethod.comchemmethod.com For example, the synthesis of 4-hydroxybenzoic acid hydrazide from ethyl p-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) was achieved in just 3 minutes using a microwave, compared to 2 hours under conventional reflux conditions. chemmethod.comchemmethod.com This rapid and efficient heating method has been applied to synthesize a variety of heterocyclic compounds and other derivatives, demonstrating its broad applicability and potential for the synthesis of this compound. chemmethod.comundip.ac.idresearchgate.net

Biocatalytic Synthesis and Chemoenzymatic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. jmbfs.orgnih.gov Lipases are a class of enzymes that are particularly well-suited for esterification reactions. jmbfs.orgmdpi.com They can catalyze the formation of ester bonds in non-aqueous environments, shifting their natural hydrolytic function towards synthesis. jmbfs.orgmdpi.com

The immobilized lipase (B570770) from Candida antarctica, known as Novozym 435, is a widely used and highly effective biocatalyst for ester synthesis. nih.govconicet.gov.ar It has been successfully used in the synthesis of phenethyl formate, achieving a high conversion yield under optimized conditions. nih.gov This suggests its potential for the efficient synthesis of this compound as well. Chemoenzymatic approaches combine the selectivity of enzymes with chemical synthesis steps to produce complex molecules. mdpi.comresearchgate.netscispace.com For instance, a two-step chemoenzymatic method has been developed for the lipophilization of phenolic acids with phytosterols, where an initial enzymatic esterification is followed by further chemical modification. scispace.com This strategy could be adapted for the synthesis of this compound and its analogs, leveraging the strengths of both biocatalytic and traditional chemical methods. mdpi.comresearchgate.net

Derivatization Strategies and Preparation of Structurally Modified this compound Analogs

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Derivatization often involves modifying the core structure by introducing different functional groups or by altering the ester linkage.

One common strategy is to modify the phenolic hydroxyl group of 4-hydroxybenzoic acid before or after esterification. For example, the hydroxyl group can be protected, allowing for selective reactions at other parts of the molecule. mdpi.com Another approach is to synthesize derivatives by reacting the ester with other reagents. For instance, 4-hydroxybenzoate esters can be reacted with hydrazine hydrate to form hydrazides, which can then be further modified to create a variety of heterocyclic compounds like Schiff bases and 1,3,4-oxadiazoles. chemmethod.comchemmethod.com

The synthesis of more complex analogs often involves multi-step reaction sequences. For example, the synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate, a structural analog, involves protection of the hydroxyl groups, a coupling reaction to form the ester bond, and subsequent deprotection. mdpi.com Similarly, various analogs of fentanyl, which share a phenethyl moiety, have been synthesized through multi-step procedures involving the initial preparation of key intermediates. diva-portal.org These strategies highlight the versatility of organic synthesis in creating a diverse range of molecules based on the this compound scaffold. researchgate.netscience.govresearchgate.netresearchgate.net

Data Tables

Table 1: Comparison of Synthetic Methods for 4-Hydroxybenzoate Esters

MethodCatalyst/ConditionsReaction TimeYieldReference(s)
Conventional Esterification
Fischer-Speier (Methyl 4-hydroxybenzoate)Concentrated H₂SO₄, reflux in methanol2 hours86% nih.gov
Fischer-Speier (Ethyl 4-hydroxybenzoate)Dowex H⁺ resin, reflux in ethanol72 hours91% conversion nih.govacs.org
Microwave-Assisted Synthesis
Hydrazide from Ethyl p-hydroxybenzoateMicrowave (180W), water as solvent3 minutes93% chemmethod.comchemmethod.com
Biocatalytic Synthesis
Phenethyl formateNovozym 435, 40°CNot specified95.92% conversion nih.gov

Computational Chemistry and Structure Based Research on Phenethyl 4 Hydroxybenzoate

Structure-Activity Relationship (SAR) Studies for Phenethyl 4-hydroxybenzoate (B8730719) and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For phenethyl 4-hydroxybenzoate and its analogs, these studies provide insights into the key structural features that govern their efficacy.

Correlation of Chemical Structure with Biological Potency

The biological activity of phenolic compounds like this compound is intrinsically linked to their chemical structure. bohrium.com Research on related phenolic compounds and parabens (esters of p-hydroxybenzoic acid) reveals several key structural determinants of biological potency.

The nature of the ester group is a critical factor. For instance, in the case of parabens, the length and branching of the alkyl chain significantly modulate their activity. Studies have shown that for certain biological effects, such as antiandrogenic activity, potency can decrease as the alkyl chain length increases beyond a certain point. acs.org Conversely, for other activities like histamine (B1213489) release from mast cells, an optimal alkyl chain length is required for maximum effect, with shorter and very long chains being less active. jst.go.jp While this compound possesses a phenethyl group instead of a simple alkyl chain, the principles of how the ester moiety's size, shape, and lipophilicity influence interaction with biological targets remain relevant.

The position and number of hydroxyl groups on the aromatic ring are also paramount. nih.gov The hydroxyl group on the benzoate (B1203000) moiety of this compound is a key feature. For many phenolic compounds, the antioxidant activity is directly related to the presence and positioning of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. nih.govnih.gov The presence of a para-hydroxyl group, as in this compound, is a common feature in many biologically active phenolic compounds. researchgate.net

Interactive Table: Structure-Activity Relationship Insights for Phenolic Esters

Structural Feature Influence on Biological Potency Example Analogs
Ester Chain Length Modulates activity; optimal length often exists for specific biological effects. acs.orgjst.go.jp Methylparaben, Propylparaben (B1679720), Heptylparaben jst.go.jp
Hydroxyl Group Position Crucial for antioxidant activity and interaction with target proteins. nih.gov 2,4-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid nih.gov
Lipophilicity Affects membrane permeability and access to intracellular targets. uc.pt Octyl gallate, Methyl gallate uc.pt

| Aromatic Side Chains | Can enhance certain activities compared to alkyl chains. acs.org | Benzyl paraben, Phenyl paraben acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models to predict the biological activity of chemical compounds based on their structural properties, known as molecular descriptors. nih.gov

Development and Validation of QSAR Models for Predictive Biology

The development of QSAR models for phenolic compounds, including those structurally related to this compound, involves several key steps. bohrium.com First, a dataset of compounds with known biological activities is compiled. bohrium.com The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT). frontiersin.org

Subsequently, a wide range of molecular descriptors are calculated for each compound. nih.gov These descriptors quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects. ijsmr.in Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. bohrium.com Internal validation often involves cross-validation procedures, like the leave-one-out (LOO) method, while external validation uses a separate set of compounds (the test set) that were not used in model development to evaluate its performance. nih.gov A reliable QSAR model should exhibit high statistical quality, including a high squared correlation coefficient (R²) and predictive R² (Q²). nih.gov

Molecular Descriptors and Their Influence on QSAR Performance

The choice of molecular descriptors is critical for the performance of a QSAR model. nih.gov For phenolic compounds, several classes of descriptors have been shown to be influential:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often related to a compound's ability to participate in redox reactions and its antioxidant potential. nih.gov

Hydrophobic Descriptors: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a compound's ability to cross biological membranes. frontiersin.org

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its ability to fit into the binding site of a target protein. up.ac.za

Thermodynamic Descriptors: Properties such as the heat of formation can also be incorporated into QSAR models. nih.gov

The performance of a QSAR model is highly dependent on the selection of the most relevant descriptors from the vast pool of calculated ones. bohrium.com Various feature selection algorithms are used to identify the subset of descriptors that provides the best predictive power while avoiding overfitting. bohrium.com The successful application of these descriptors in QSAR models allows for the prediction of the biological activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. nih.gov

Molecular Docking Simulations of this compound with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). up.ac.za This method is invaluable for understanding the molecular basis of a compound's biological activity.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations of this compound and its analogs with various biomolecular targets can provide detailed insights into their binding modes. mdpi.com These simulations can predict the specific amino acid residues in the protein's active site that interact with the ligand, as well as the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. oatext.com

For example, in studies of similar phenolic compounds and parabens, molecular docking has been used to elucidate their interactions with targets like the human androgen receptor, 17β-hydroxysteroid dehydrogenases, and human serum albumin. acs.orgmdpi.comoatext.com These studies have revealed that the hydroxyl group of the p-hydroxybenzoic acid moiety often forms crucial hydrogen bonds with polar residues in the binding pocket, while the ester group and any associated alkyl or aryl chains engage in hydrophobic interactions. oatext.com

The accuracy of docking predictions is often evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. ijpsr.com The predicted binding poses can be further validated and refined using more computationally intensive methods like molecular dynamics (MD) simulations, which simulate the movement of the protein-ligand complex over time, providing a more dynamic picture of the binding event. nih.govnih.gov

Interactive Table: Potential Interacting Residues in Protein Binding Sites for Phenolic Esters

Protein Target Potential Interacting Residues Type of Interaction
Human Androgen Receptor Not specified in provided context Not specified in provided context
17β-Hydroxysteroid Dehydrogenases Not specified in provided context Not specified in provided context

| Human Serum Albumin | Not specified in provided context | Hydrogen bonding, Hydrophobic interactions oatext.com |

By predicting how this compound and its analogs bind to specific proteins, molecular docking can help to explain their observed biological activities and guide the design of new compounds with improved potency and selectivity. nih.govrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting how atoms within a protein and ligand move over time. up.ac.za This technique solves Newton's equations of motion for a system of atoms, offering deep insights into the physical behavior of ligand-receptor complexes. up.ac.zanih.gov MD simulations are crucial for understanding the stability of binding poses predicted by docking, revealing the flexibility of the protein, and observing conformational changes that are essential for biological function. up.ac.zanih.gov

For example, MD simulations have been instrumental in studying the enzyme para-hydroxybenzoate hydroxylase (PHBH), which catalyzes the hydroxylation of 4-hydroxybenzoate. These simulations have shown that the enzyme and its flavin cofactor undergo significant conformational changes to control solvent access to the active site, a critical aspect of its catalytic mechanism. nih.gov In the absence of the substrate, a domain of the protein moves and the flavin cofactor swings into a more exposed position, opening a channel for the substrate to enter. nih.gov This detailed understanding of protein-ligand dynamics would be impossible to achieve with static methods alone.

Conformational Dynamics of Ligand-Receptor Complexes

The binding of a ligand to a receptor is not a simple lock-and-key event but a dynamic process involving mutual conformational adjustments. MD simulations are the primary tool for exploring these conformational dynamics. They can reveal how the binding of a ligand stabilizes certain protein conformations or induces changes that are necessary for biological activity or inhibition.

Research on para-hydroxybenzoate hydroxylase (PHBH) illustrates this principle well. Upon binding of the 4-hydroxybenzoate substrate, the enzyme transitions to a closed conformation. This movement shields the active site from the solvent, which is crucial for the subsequent chemical reaction involving oxygen. nih.gov The simulations reveal a complex interplay of movements between different protein domains and the FAD and NADPH cofactors, all orchestrated to facilitate the catalytic reaction. nih.gov This dynamic behavior, including the initial binding of the substrate to a surface site before it slides into the catalytic pocket, highlights the importance of studying the full conformational landscape of the ligand-receptor complex. nih.gov

Table 2: Key Dynamic Events in the PHBH-Substrate Complex

System Component Dynamic Behavior Functional Implication
Protein Domain (residues 1-180) Separates from sheet domain in absence of substrate Opens channel for substrate entry nih.gov
Flavin Cofactor Swings to an exposed position Allows for reduction by NADPH nih.gov
Substrate (4-hydroxybenzoate) Binds to surface site, then slides into interior Positions substrate for catalysis nih.gov

Free Energy Perturbation and Binding Free Energy Calculations

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for higher accuracy. Free Energy Perturbation (FEP) is a powerful technique that calculates the relative binding free energy between two ligands by simulating a non-physical, "alchemical" transformation of one molecule into another within the receptor's binding site. nih.govnih.govresearchgate.net This method can yield predictions with an accuracy often within 1 kcal/mol of experimental values, making it invaluable for lead optimization in drug design. cresset-group.com

Although no FEP or MM-GBSA studies have been specifically published for this compound, the methodologies are well-established. For example, FEP has been successfully used to guide the design of BChE mutants for cocaine hydrolysis by accurately predicting the effect of mutations on catalytic efficiency. nih.gov These computational tools represent the cutting edge in accurately predicting and understanding the thermodynamics of protein-ligand binding.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Scopolamine 4-hydroxybenzoate
(r)-n-(1'-methoxycarbonyl-2'-phenylethyl)-4-hydroxybenzamide (MCPHB)
Methyl 4-hydroxybenzoate
4-hydroxybenzoate
FAD (Flavin adenine (B156593) dinucleotide)

Advanced Analytical Methodologies for Phenethyl 4 Hydroxybenzoate Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the separation and analysis of Phenethyl 4-hydroxybenzoate (B8730719) from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is qualitative identification or precise quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Phenethyl 4-hydroxybenzoate due to its high resolution, sensitivity, and applicability to non-volatile compounds. As an ester of 4-hydroxybenzoic acid, its analysis benefits from the extensive method development for related compounds, such as parabens. mdpi.comijprs.comcore.ac.uk

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. gcms.czupi.edu The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately non-polar molecule, is well-retained and separated from more polar or more non-polar impurities under these conditions.

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijprs.comupi.edu Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all compounds of interest and to achieve sharper peaks. chromatographyonline.comchromatographyonline.com The inclusion of a small amount of acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. mdpi.comchromatographyonline.com

Detection is most commonly achieved using an ultraviolet (UV) detector. upi.edu The aromatic rings in this compound provide strong UV absorbance. The UV spectrum of 4-hydroxybenzoic acid esters typically shows a maximum absorbance (λmax) around 254-258 nm, which is an ideal wavelength for sensitive detection. upi.edunist.gov

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid suppresses silanol (B1196071) activity and analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 50% B to 95% B over 10 minEnsures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 255 nmWavelength near the absorbance maximum for the 4-hydroxybenzoate chromophore. nist.gov
Expected Rt 7-9 minApproximate retention time under these conditions.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when dealing with complex matrices where volatility can be exploited for separation. uva.esscispace.com For GC analysis, the compound must be thermally stable and sufficiently volatile. While this compound can be analyzed directly, derivatization is often employed to improve its chromatographic properties.

A common derivatization technique is silylation, where the acidic phenolic proton is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the compound's volatility and thermal stability, and it reduces peak tailing, leading to improved chromatographic resolution and sensitivity. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

The separation in GC is typically performed on a capillary column coated with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane. The selection of the column and the temperature program are critical for achieving good separation from other components in the sample.

Detection is most often accomplished with a Flame Ionization Detector (FID), which provides a robust and linear response for carbon-containing compounds, or a Mass Spectrometer (MS) for definitive identification. gcms.cznist.gov

Table 2: Example GC-FID Conditions for Derivatized this compound

ParameterConditionRationale
Derivatization BSTFA with 1% TMCSSilylates the phenolic hydroxyl group to increase volatility and improve peak shape.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust, and relatively non-polar column suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier gas for GC.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (1 min), then 15 °C/min to 300 °CA temperature ramp that allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity.
Detector Temp. 320 °CPrevents condensation of the analyte in the detector.

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for qualitative analysis, purity checks, and reaction monitoring in research involving this compound. uwimona.edu.jmlibretexts.org It involves a stationary phase, such as silica gel, coated on a flat support like glass or aluminum. uwimona.edu.jmsigmaaldrich.com

For the separation of this compound, a silica gel plate is typically used as the stationary phase. ajrconline.org The mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of this polarity might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone. uwimona.edu.jmlibretexts.org The ratio of these solvents is adjusted to optimize the retention factor (Rf) value.

Visualization of the separated spots on the TLC plate is necessary as this compound is colorless. Due to its aromatic structure, it can often be visualized under UV light (at 254 nm) on TLC plates that contain a fluorescent indicator. uwimona.edu.jmlibretexts.org The compound will appear as a dark spot against a fluorescent background. Additionally, chemical staining reagents can be used. A spray of ferric chloride (FeCl₃) solution is a classic test for phenols and will produce a colored spot. nist.govjrespharm.com Iodine vapor is another common, non-destructive method for visualizing organic compounds. rsc.org

Table 3: Representative TLC System for this compound

ParameterDescriptionPurpose
Stationary Phase Silica Gel 60 F₂₅₄A polar adsorbent suitable for separating moderately polar organic compounds. The F₂₅₄ indicates a fluorescent indicator for UV visualization at 254 nm. ajrconline.org
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)A solvent system of intermediate polarity to achieve an optimal Rf value (typically 0.3-0.5) for good separation.
Visualization 1. UV light at 254 nmNon-destructive method where the UV-absorbing analyte quenches the plate's fluorescence, appearing as a dark spot. uwimona.edu.jm
2. Ferric Chloride (FeCl₃) sprayA chemical stain that reacts with the phenolic group to produce a distinctively colored spot (often purple or green). jrespharm.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Quantitative Analysis

For highly sensitive and selective quantitative analysis, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide both separation and definitive structural identification.

LC-MS/MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. chromatographyonline.comchromatographyonline.com After separation on the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI). chromatographyonline.com For this compound, ESI in negative ion mode is effective, as it readily deprotonates the phenolic hydroxyl group to form the [M-H]⁻ ion. In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique called Multiple Reaction Monitoring or MRM), exceptional selectivity and low detection limits can be achieved, even in complex matrices. chromatographyonline.comnih.gov

GC-MS is another robust technique for the quantification of this compound. gcms.cz Following GC separation (often after derivatization), the compound enters the mass spectrometer where it is ionized, most commonly by electron ionization (EI). libretexts.org EI causes predictable and reproducible fragmentation of the molecule. The resulting mass spectrum, which is a pattern of fragment ions, serves as a chemical "fingerprint" for identification. nih.gov For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, greatly enhancing sensitivity and selectivity compared to scanning the full mass range. gcms.cz For this compound, key fragments would likely arise from the cleavage of the ester bond and the phenethyl group.

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

FeatureLC-MS/MSGC-MS
Sample State Liquid solutionVolatilized (derivatization often required)
Ionization Soft (e.g., ESI)Hard (e.g., EI)
Precursor Ion Typically [M-H]⁻Typically M⁺
Fragmentation Controlled (in collision cell)Extensive and characteristic
Quantitative Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)
Primary Advantage Excellent for non-volatile compounds; high sensitivity.Provides highly reproducible fragmentation patterns for library matching.

Biodegradation and Environmental Biotransformation of 4 Hydroxybenzoate Esters

Microbial Degradation Pathways

Microorganisms have evolved diverse strategies to utilize 4-hydroxybenzoate (B8730719) as a carbon and energy source under both aerobic and anaerobic conditions. The degradation pathways are characterized by a series of enzymatic reactions that ultimately funnel the metabolic intermediates into central cellular metabolism.

Under aerobic conditions, the microbial catabolism of 4-hydroxybenzoate, the central intermediate from the hydrolysis of its esters, proceeds through several well-characterized pathways. The initial step for many aerobic bacteria is the hydrolysis of the ester to form 4-hydroxybenzoic acid bohrium.comresearchgate.netnih.govresearchgate.net. Following this, the aromatic ring of 4-HBA is typically destabilized by monooxygenases before cleavage.

One of the most common aerobic degradation routes for 4-HBA involves its initial hydroxylation to form protocatechuate (PCA) mdpi.comnih.gov. This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase mdpi.com. The PCA then undergoes ring cleavage via two primary routes: the ortho-cleavage pathway (β-ketoadipate pathway) or the meta-cleavage pathway mdpi.comnih.gov. In the ortho-cleavage pathway, protocatechuate 3,4-dioxygenase cleaves the aromatic ring between the two hydroxyl groups. Conversely, the meta-cleavage pathway involves ring fission adjacent to one of the hydroxyl groups, a reaction catalyzed by protocatechuate 4,5-dioxygenase mdpi.com. Both pathways ultimately generate intermediates that can enter the tricarboxylic acid (TCA) cycle mdpi.com. Some bacterial strains, such as Pseudarthrobacter phenanthrenivorans Sphe3, possess the genetic capacity for both ortho- and meta-cleavage pathways mdpi.comnih.gov.

An alternative aerobic pathway observed in some microorganisms, such as Enterobacter cloacae EM, involves the direct decarboxylation of 4-hydroxybenzoic acid to phenol bohrium.comresearchgate.netnih.govresearchgate.net. This transformation is carried out by a decarboxylase-type enzyme and occurs under aerobic conditions researchgate.netnih.govresearchgate.net. The resulting phenol can then be further hydroxylated to catechol, which is a substrate for ring-cleavage dioxygenases, leading to its incorporation into central metabolism.

A less common aerobic pathway, identified in species of Bacillus and the archaeon Haloarcula sp., involves the conversion of 4-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate) nih.govnih.govasm.org. This transformation can occur through an intramolecular migration of the carboxyl group, known as an NIH shift nih.gov. The gentisate is then cleaved by gentisate 1,2-dioxygenase, and the resulting product is further metabolized.

Table 1: Aerobic Catabolic Pathways of 4-Hydroxybenzoate

Pathway Key Intermediate(s) Key Enzyme(s) Example Microorganism(s)
Protocatechuate ortho-cleavage Protocatechuate 4-Hydroxybenzoate 3-hydroxylase, Protocatechuate 3,4-dioxygenase Pseudomonas putida, Corynebacterium glutamicum
Protocatechuate meta-cleavage Protocatechuate 4-Hydroxybenzoate 3-hydroxylase, Protocatechuate 4,5-dioxygenase Pseudarthrobacter phenanthrenivorans Sphe3
Decarboxylation to Phenol Phenol, Catechol 4-Hydroxybenzoate decarboxylase, Phenol hydroxylase Enterobacter cloacae EM

In the absence of oxygen, the microbial degradation of 4-hydroxybenzoate proceeds through distinct reductive pathways. A common initial step in anaerobic metabolism is the activation of 4-hydroxybenzoate to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA nih.gov. This reaction is catalyzed by a CoA ligase and is an energy-dependent process nih.gov. The formation of the thioester primes the aromatic ring for subsequent reduction.

In the photosynthetic bacterium Rhodopseudomonas palustris, 4-hydroxybenzoyl-CoA is a key early intermediate in the anaerobic degradation pathway nih.gov. Following its formation, the aromatic ring of 4-hydroxybenzoyl-CoA is reductively dehydroxylated to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through a series of reduction and ring-opening reactions.

Another documented anaerobic mechanism is the decarboxylation of 4-hydroxybenzoate to phenol. This has been observed in anaerobic consortia and pure cultures, such as Clostridium hydroxybenzoicum nih.gov. The phenol can then be carboxylated in the para-position to re-form 4-hydroxybenzoate, indicating a reversible reaction, or it can be further degraded through other anaerobic pathways.

A diverse array of enzymes is responsible for the catabolism of 4-hydroxybenzoate and its esters. These enzymes can be broadly categorized based on the reactions they catalyze.

Esterases: The initial step in the degradation of 4-hydroxybenzoate esters is catalyzed by esterases. These enzymes hydrolyze the ester linkage, releasing 4-hydroxybenzoic acid and the corresponding alcohol. For instance, Enterobacter cloacae strain EM produces an esterase capable of rapidly hydrolyzing methyl-, ethyl-, and propylparabens bohrium.com.

Hydroxylases: These enzymes, often monooxygenases, introduce hydroxyl groups onto the aromatic ring, which is a key step in activating the ring for subsequent cleavage.

4-Hydroxybenzoate 3-hydroxylase (PobA): This flavin-dependent monooxygenase hydroxylates 4-HBA to protocatechuate. It is a key enzyme in the widely distributed protocatechuate pathway mdpi.comnih.gov. In Corynebacterium glutamicum, this enzyme prefers NADPH as a cosubstrate nih.gov.

4-Hydroxybenzoate 1-hydroxylase: This enzyme is involved in the gentisate pathway, where it catalyzes the oxidative decarboxylation of 4-HBA to hydroquinone in white-rot fungi or the hydroxylation that leads to gentisate in some bacteria cell.com.

Dioxygenases: These enzymes are crucial for the cleavage of the aromatic ring.

Protocatechuate 3,4-dioxygenase (PcaGH): Catalyzes the intradiol (ortho) cleavage of protocatechuate.

Protocatechuate 4,5-dioxygenase (PcaCD): Catalyzes the extradiol (meta) cleavage of protocatechuate.

Gentisate 1,2-dioxygenase: Cleaves the aromatic ring of gentisate.

Decarboxylases:

4-Hydroxybenzoate decarboxylase: This enzyme catalyzes the non-oxidative removal of the carboxyl group from 4-hydroxybenzoate to form phenol and carbon dioxide researchgate.netnih.govwikipedia.org. This enzyme is active under both aerobic and anaerobic conditions in different microorganisms nih.govwikipedia.org.

Ligases:

4-Hydroxybenzoate-CoA ligase: This enzyme activates 4-hydroxybenzoate to its CoA thioester in the initial step of anaerobic degradation nih.gov.

Table 2: Key Enzymes in 4-Hydroxybenzoate Degradation

Enzyme Class Specific Enzyme Reaction Catalyzed
Hydrolases Esterase Hydrolysis of 4-hydroxybenzoate esters to 4-hydroxybenzoic acid
Monooxygenases 4-Hydroxybenzoate 3-hydroxylase 4-Hydroxybenzoate → Protocatechuate
Dioxygenases Protocatechuate 3,4-dioxygenase ortho-cleavage of protocatechuate
Protocatechuate 4,5-dioxygenase meta-cleavage of protocatechuate
Lyases 4-Hydroxybenzoate decarboxylase 4-Hydroxybenzoate → Phenol + CO2

Genetic and Molecular Aspects of Biodegradation

The genetic basis for the degradation of 4-hydroxybenzoate is well-studied in several microorganisms. The genes encoding the catabolic enzymes are often organized in clusters or operons, allowing for coordinated regulation of their expression.

In many bacteria, such as Pseudomonas putida, the genes for the protocatechuate branch of the β-ketoadipate pathway are designated as pca genes. The expression of these genes is typically induced by the substrate, 4-hydroxybenzoate, or an intermediate of the pathway, such as protocatechuate. The transcriptional activator PcaR, in conjunction with the inducer β-ketoadipate, controls the expression of several pca genes nih.gov.

The gene encoding 4-hydroxybenzoate 3-hydroxylase is commonly named pobA nih.gov. In Corynebacterium glutamicum, the pobA gene is located adjacent to pcaK, which encodes a transporter for 4-hydroxybenzoate, forming a putative operon nih.gov. This co-localization suggests a functional linkage between the uptake and the initial catabolic step of 4-hydroxybenzoate.

Genetic redundancy has also been observed, where a single bacterial strain may possess multiple genes encoding enzymes with similar functions. For example, Pigmentiphaga sp. H8 has three genes for 4-hydroxybenzoate 3-hydroxylase (phbh1, phbh2, and phbh3). This redundancy can enhance the metabolic versatility and resilience of the organism in environments contaminated with both natural and synthetic aromatic compounds researchgate.net. The presence of benzoate (B1203000) can repress the expression of genes involved in 4-hydroxybenzoate transport and degradation in P. putida, indicating a hierarchical control of substrate utilization nih.gov.

The genetic determinants for the degradation of 4-hydroxybenzoate esters can be located on both chromosomes and plasmids. The presence of these genes on mobile genetic elements like plasmids can facilitate their horizontal transfer among bacterial populations, contributing to the widespread ability of microorganisms to degrade these compounds.

Biosynthesis and Natural Occurrence of 4 Hydroxybenzoate Precursors

Natural Sources and Isolation of 4-Hydroxybenzoate (B8730719) and its Esters

4-Hydroxybenzoic acid (4-HBA) and its ester derivatives, collectively known as parabens, are found in various natural sources. 4-HBA is a phenolic compound that occurs naturally in numerous plants. ontosight.airesearchgate.net Its esters, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries, also have natural origins. researchgate.netnih.gov For instance, Methylparaben, the methyl ester of 4-hydroxybenzoic acid, is naturally present in fruits such as blueberries. atamanchemicals.comebi.ac.uk Propylparaben (B1679720), another common ester, is also found in plants and some insects. atamankimya.com

A significant discovery in the natural production of these compounds was the isolation of a marine bacterium, Microbulbifer sp. strain A4B-17, from an ascidian in the coastal waters of Palau. nih.gov This bacterium was found to naturally produce not only 4-HBA but also its butyl, heptyl, and nonyl esters. nih.gov Subsequent investigation revealed that other bacteria belonging to the genus Microbulbifer also produce 4-HBA, suggesting this is a common characteristic of the genus. nih.gov

Table 2: Natural Occurrence of 4-Hydroxybenzoate and its Esters

Compound Natural Source(s)
4-Hydroxybenzoic acid (4-HBA) Various plants ontosight.airesearchgate.net
Methylparaben (Methyl 4-hydroxybenzoate) Blueberries, cloudberry, white wine, bourbon vanilla atamanchemicals.comebi.ac.uk
Propylparaben (Propyl 4-hydroxybenzoate) Plants and some insects atamankimya.com

Elucidation of Biosynthetic Pathways in Various Organisms

The biosynthesis of 4-hydroxybenzoate is a fundamental metabolic process in many organisms, serving as a gateway to a variety of essential compounds. ontosight.ai The pathways for its production vary but generally originate from primary metabolic routes.

Shikimate Pathway Derivations

The shikimate pathway is a crucial metabolic route in bacteria, fungi, algae, and plants for the synthesis of aromatic compounds. frontiersin.orgpan.olsztyn.pl The end product of this pathway, chorismate, is a key precursor for 4-HBA. frontiersin.orgthesciencenotes.com In many bacteria, including Escherichia coli, the conversion of chorismate to 4-HBA is a direct, single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase, which is encoded by the ubiC gene. nih.govwikipedia.orgsciepublish.com This enzyme is the first step in the biosynthesis of ubiquinone in these organisms. wikipedia.org While the shikimate pathway is not always directly involved in 4-HBA synthesis, it produces the necessary aromatic amino acid precursors. thesciencenotes.com

Tyrosine-Mediated Biosynthesis

In addition to the direct conversion from chorismate, 4-HBA can also be synthesized from the aromatic amino acid L-tyrosine. wikipedia.orgwiley.com This pathway is significant in various organisms, including mammals and yeasts like Saccharomyces cerevisiae. pan.olsztyn.plwiley.com The biosynthesis can proceed through the deamination of tyrosine to form 4-coumarate, a reaction catalyzed by tyrosine ammonia-lyase (TAL). frontiersin.orgnih.gov This intermediate is then further processed through a series of enzymatic reactions to yield 4-HBA. frontiersin.orgnih.gov In budding yeast, the production of 4-HBA from tyrosine involves the conversion of tyrosine to 4-hydroxyphenylpyruvate (4-HPP) by aminotransferases as a requisite early step. wustl.edu

Microbial and Plant Biosynthetic Routes

Microbial and plant systems exhibit diverse strategies for synthesizing 4-HBA.

Microbial Routes: As mentioned, many bacteria utilize chorismate pyruvate-lyase (ubiC) for direct conversion from chorismate. nih.govsciepublish.com Other microbial pathways exist, such as in the fungus Aspergillus niger, which employs an enzyme called benzoate (B1203000) 4-monooxygenase to hydroxylate benzoate at the para position to generate 4-HBA. nih.govwikipedia.org Some bacteria can also degrade other aromatic compounds to produce 4-HBA as an intermediate. thesciencenotes.com

Plant Routes: In plants, 4-HBA biosynthesis is often linked to the phenylpropanoid pathway. frontiersin.org For example, cell cultures of Lithospermum erythrorhizon can synthesize 4-HBA from p-coumarate. wiley.com A key challenge in producing 4-HBA in plants is that it is often converted into glucose conjugates, such as 4-HBA glucoside or 4-HBA glucose ester, which complicates extraction. frontiersin.orgnih.gov

Role in Coenzyme Q Biosynthesis

One of the most critical roles of 4-hydroxybenzoate across prokaryotes and eukaryotes is serving as the direct precursor to the benzoquinone ring of Coenzyme Q (CoQ), also known as ubiquinone. ontosight.ainih.govmdpi.com CoQ is an essential lipid involved in cellular respiration. nih.govnih.gov The biosynthesis of CoQ begins with the prenylation of 4-HBA, where a long polyisoprenyl tail is attached to the aromatic ring by the enzyme Coq2 (or UbiA in bacteria). nih.govmdpi.com This is followed by a series of modification reactions, including one decarboxylation, three hydroxylations, and three methylations, to form the final, fully functional CoQ molecule. wiley.comnih.gov The entire process underscores the central role of 4-HBA in fundamental cellular energy metabolism. nih.gov

Strategies for Microbial and Chemoenzymatic Production

The industrial importance of 4-hydroxybenzoate and its derivatives has driven the development of biotechnological production methods as alternatives to traditional chemical synthesis from fossil fuels. ontosight.aifrontiersin.orgnih.gov

Microbial Production

Metabolic engineering has been successfully applied to various microorganisms to produce 4-HBA from renewable feedstocks like glucose or glycerol. frontiersin.orgnih.gov The general strategy involves genetically modifying a host organism to enhance the metabolic flux towards 4-HBA. Common approaches include:

Overexpressing Shikimate Pathway Enzymes: Increasing the expression of key enzymes in the shikimate pathway enhances the supply of the precursor, chorismate. asm.org

Introducing Chorismate Pyruvate-Lyase: Expressing a heterologous ubiC gene (chorismate pyruvate-lyase) allows the direct conversion of chorismate to 4-HBA. sciepublish.comasm.org

Deleting Competing Pathways: Knocking out genes that lead to by-product formation, such as those for aromatic amino acid synthesis or 4-HBA degradation, funnels more carbon toward the desired product. frontiersin.orgasm.org

This approach has been implemented in various microbes, including E. coli, Corynebacterium glutamicum, and Pseudomonas taiwanensis, achieving significant production titers. sciepublish.comfrontiersin.orgnih.gov

Table 3: Examples of Engineered Microbes for 4-Hydroxybenzoate Production

Microorganism Key Engineering Strategy Substrate Titer/Yield
E. coli Overexpression of feedback-insensitive DAHP synthase and ubiC gene. frontiersin.org Glucose >15% C-mol yield nih.gov
Corynebacterium glutamicum Overexpression of shikimate pathway genes and a resistant ubiC from Providencia rustigianii. asm.org Glucose 8.3 g/L sciepublish.com
Pseudomonas taiwanensis VLB120 Genomic integration of 4-HBA pathway, enhanced tyrosine flux, knockout of degradation pathways. frontiersin.org Glycerol 29.6% C-mol yield frontiersin.org

Chemoenzymatic Production

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce target molecules. 4-hydroxybenzoic acid has been utilized as a starting material in such processes. For instance, a one-pot chemoenzymatic method has been developed for the synthesis of 4-hydroxybenzaldoxime using 4-hydroxybenzoic acid. scientificlabs.co.uksigmaaldrich.com Additionally, chemo-enzymatic strategies have been explored for the synthesis of Coenzyme A (CoA) esters, utilizing 4-hydroxybenzoate derived from plastic waste as a building block. dntb.gov.ua These methods highlight the versatility of 4-HBA as a platform chemical for creating valuable compounds through integrated biological and chemical processes.

Future Research Directions and Advanced Methodological Integration

Application of Multi-omics Technologies in Studying Biological Interactions

To achieve a holistic understanding of how Phenethyl 4-hydroxybenzoate (B8730719) interacts with biological systems, future research will increasingly rely on the application of multi-omics technologies. These approaches, including metabolomics, proteomics, and transcriptomics, offer a system-wide view of the molecular changes induced by the compound, moving beyond single-target analyses. mdpi.comnih.gov

Metabolomics: As the systematic study of small-molecule metabolites, metabolomics can reveal the unique chemical fingerprints of cellular processes. primescholars.com This technology can be applied to map the dynamic metabolic response of cells or organisms to Phenethyl 4-hydroxybenzoate exposure. mdpi.com For instance, analyzing the metabolome could identify which metabolic pathways are significantly perturbed. Studies on other phenolic compounds have already demonstrated the power of metabolomics in identifying key metabolites like 4-hydroxybenzoate that are differentially accumulated in various biological states, such as in cancer, providing a precedent for its use. carcinogenesis.com By profiling the metabolome, researchers can uncover novel mechanisms of action and biomarkers of effect. unl.edu

Proteomics: This field focuses on the large-scale study of proteins, their structures, and functions. frontiersin.org Proteomic analyses can identify the direct protein targets of this compound and downstream proteins whose expression or activity levels are altered. frontiersin.org This is crucial for understanding its mechanism of action. For example, proteomic studies have been instrumental in understanding how bacteria adapt to antibiotics by altering their protein expression. frontiersin.org Similar approaches could elucidate the cellular response to this compound, identifying key protein networks involved in its biological activity. asm.org

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound influences gene expression. RNA-sequencing (RNA-Seq) can reveal dose-dependent changes in gene activation or repression across the entire genome. nih.gov This can highlight the signaling pathways and regulatory networks affected by the compound, such as those related to stress responses or metabolism, providing a comprehensive view of its cellular impact. nih.govresearchgate.net

The integration of these omics datasets offers a powerful, systems-biology approach to build and test quantitative models of cellular metabolism and interaction networks, providing unprecedented insight into the biological role of this compound. nih.gov

Rational Design of Novel this compound Analogs through Advanced Computational Methods

Advanced computational methods are set to revolutionize the discovery of novel analogs of this compound with improved efficacy and specificity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping enable the rational design of new compounds, saving significant time and resources compared to traditional screening methods. rdd.edu.iqup.ac.za

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. up.ac.za For this compound, docking studies can be used to screen virtual libraries of its derivatives against known biological targets, such as enzymes or receptors. ukm.mynih.gov For example, in silico studies on other hydroxybenzoic acid derivatives have successfully predicted their binding interactions with enzymes like cathepsins and EGFR tyrosine kinase, guiding the synthesis of more potent inhibitors. rdd.edu.iqmdpi.com This approach allows for the pre-selection of candidates with the highest likelihood of biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. qsardb.orgslideshare.net By analyzing a series of known analogs, QSAR can identify the key structural features (e.g., specific functional groups or electronic properties) that are critical for activity. nih.gov This knowledge can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. qsardb.org

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By understanding the pharmacophore for a target of interest, novel molecular scaffolds can be designed that retain these key features while potentially improving other properties. eco-vector.com

By integrating these in silico approaches, researchers can conduct virtual screening and lead optimization, focusing laboratory efforts on synthesizing and testing only the most promising and rationally designed this compound analogs. nih.govmdpi.com

Table 1: Advanced Computational Methods in Analog Design
Computational MethodDescriptionApplication to this compound Analog DesignKey References
Molecular DockingPredicts the binding orientation and affinity of a ligand to a target protein's active site.Screening virtual libraries of analogs against biological targets to identify potent binders. up.ac.zaukm.mynih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in the chemical structure of compounds with changes in their biological activity.Predicting the activity of novel analogs and identifying key structural features for enhanced potency. qsardb.orgslideshare.netnih.gov
Pharmacophore MappingIdentifies the 3D arrangement of essential chemical features necessary for biological activity.Designing new molecules that fit the target's binding requirements for improved specificity and efficacy. eco-vector.com

Development of Eco-Friendly Synthetic Strategies for Industrial Scale-Up

The industrial production of this compound is moving towards more sustainable and environmentally friendly "green chemistry" approaches. chemmethod.com These strategies aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency, making the synthesis process more economical and ecologically sound for large-scale production. nih.gov

Biocatalysis: One of the most promising green strategies is the use of enzymes as catalysts. The synthesis of this compound involves an esterification reaction between 4-hydroxybenzoic acid and phenethyl alcohol. ontosight.ai Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly efficient biocatalysts for this type of reaction, often providing high conversion rates under mild conditions. ontosight.ainih.gov Enzymes offer high selectivity, reduce by-product formation, and are biodegradable. nih.govacs.org Furthermore, developing microbial production platforms, for example in Escherichia coli, could enable the complete biosynthesis of the compound from simple precursors, representing an even greener alternative to chemical synthesis. oup.com

Heterogeneous Catalysis: The use of solid, reusable catalysts is another cornerstone of green synthesis. Instead of traditional mineral acids like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, solid acid catalysts such as ion-exchange resins (e.g., Dowex H+) can be employed. nih.govacs.org These resins are effective, non-toxic, and can be easily filtered out and reused for multiple reaction cycles, significantly reducing waste and simplifying product purification. nih.govresearchgate.net

Green Reaction Conditions: The adoption of alternative energy sources and benign solvents further enhances the environmental profile of the synthesis. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and increase product yields. chemmethod.comchemmethod.com Using water as a solvent instead of volatile organic compounds (VOCs) whenever possible also significantly reduces the environmental impact of the process. chemmethod.com

By combining biocatalysis, reusable solid catalysts, and green reaction technologies, the industrial-scale synthesis of this compound can become significantly more sustainable.

Table 2: Eco-Friendly Synthetic Approaches
StrategyDescriptionAdvantages for Industrial Scale-UpKey References
Biocatalysis (Enzymatic Synthesis)Use of enzymes, such as lipases, to catalyze the esterification reaction.High selectivity, mild reaction conditions, biodegradability, reduced by-products. ontosight.ainih.govoup.com
Heterogeneous CatalysisEmploying solid, reusable acid catalysts like ion-exchange resins (e.g., Dowex).Easy separation, reusability, reduced waste and corrosion, non-toxic. nih.govacs.orgresearchgate.net
Microwave-Assisted SynthesisUtilizing microwave irradiation as an energy source to accelerate the reaction.Drastically reduced reaction times, increased yields, energy efficiency. chemmethod.comchemmethod.com
Use of Green SolventsReplacing volatile organic compounds with environmentally benign solvents like water.Reduced environmental pollution and health hazards. chemmethod.com

Q & A

What are the established methodologies for synthesizing phenethyl 4-hydroxybenzoate, and how do enzymatic routes compare to chemical synthesis?

This compound can be synthesized via esterification of 4-hydroxybenzoic acid with phenethyl alcohol , typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents like lipases. Enzymatic routes (e.g., immobilized Candida antarctica lipase B) offer advantages in stereoselectivity and reduced byproducts, critical for pharmaceutical-grade purity . Chemical synthesis may yield higher throughput but requires post-reaction purification to remove acidic catalysts. For lab-scale research, enzymatic methods are preferred for eco-friendly protocols, while industrial-scale synthesis may prioritize chemical efficiency .

How can researchers quantify this compound in complex matrices like biological samples or cosmetic formulations?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is the gold standard. A C18 column (e.g., Chromolith®) with a mobile phase of acetonitrile/water (60:40, v/v) and 0.1% formic acid achieves baseline separation of parabens, including phenethyl derivatives . For trace analysis, LC-MS/MS using MRM transitions (e.g., m/z 227 → 92) enhances sensitivity. Validation parameters (linearity: R² > 0.995; LOD: <0.1 µg/mL) must adhere to ICH guidelines .

What experimental designs are optimal for assessing the antimicrobial efficacy of phenethyl 4-hydroxybrozoate in preservative systems?

Use ASTM E640-07 or EU Pharmacopoeia 5.1.3 challenge tests. Inoculate formulations with Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus (10⁶ CFU/mL), and monitor microbial viability over 28 days at 25°C. This compound (0.1–0.5% w/v) typically shows log-reduction ≥3.0 by day 14. Include controls (e.g., methylparaben) and account for matrix effects (e.g., pH, surfactants) that may alter bioavailability .

How can researchers resolve contradictions in substrate specificity data for enzymes interacting with 4-hydroxybenzoate derivatives?

Enzyme kinetics assays (e.g., NADH oxidation rates) and HPLC-based product analysis are critical. For example, Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase exhibits high specificity for 4-hydroxybenzoate but shows uncoupling (H₂O₂ formation) with analogs like 4-aminobenzoate. Competitive inhibition studies (Kₐpp = 175 µM) and molecular docking can clarify steric/electronic mismatches. Always validate findings with orthogonal methods (e.g., FT-IR for product identity) .

What computational approaches predict the electronic properties and stability of this compound?

Density Functional Theory (DFT) with the 6-311G(d,p) basis set calculates frontier orbitals (HOMO-LUMO gap), polarizability, and electrostatic potential surfaces. For phenethyl derivatives, the HOMO-LUMO gap (ΔE ≈ 5.2 eV) correlates with antioxidant activity. Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for crystal packing stability .

How does this compound participate in rhizosphere metabolic exchanges, and what experimental models validate these interactions?

In plant-microbe systems, this compound may act as a root exudate metabolized by Verrucomicrobia (PM pathway GSMM_091) to catechol, enhancing stress tolerance. Use gnotobiotic hydroponic assays with ¹³C-labeled this compound to track isotopic flux into catecholamines. Metabolomics (GC-MS) and transcriptomics (RNA-seq) of rhizobiomes confirm pathway activation .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?

Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs): Reaction temperature (±1°C), enzyme loading (mg/g substrate).
  • In-line PAT tools: FT-IR monitors esterification progress (C=O peak at 1,700 cm⁻¹).
  • Purification: Recrystallization from ethanol/water (80:20) ensures ≥98% purity (validated by GC-FID) .

How do structural modifications (e.g., alkyl chain length) in 4-hydroxybenzoate esters influence their membrane permeability in drug delivery systems?

Parallel Artificial Membrane Permeability Assays (PAMPA) quantify logP values (phenethyl derivative: logP ≈ 3.2 vs. methylparaben: logP ≈ 1.8). Longer alkyl chains (e.g., phenethyl) enhance lipophilicity, improving transdermal absorption but reducing aqueous solubility. MD simulations (CHARMM force field) model bilayer insertion dynamics, guiding prodrug design .

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Reactant of Route 1
Reactant of Route 1
Phenethyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Phenethyl 4-hydroxybenzoate

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